

# Solubility and solvent compatibility of (1R)-(-)-Dimenthyl succinate

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## Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

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## An In-depth Technical Guide on the Solubility and Solvent Compatibility of (1R)-(-)-Dimenthyl Succinate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(1R)-(-)-Dimenthyl succinate**, a chiral ester of succinic acid and (-)-menthol, is a compound of interest in specialized chemical synthesis. A thorough understanding of its solubility and solvent compatibility is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for **(1R)-(-)-Dimenthyl succinate**, outlines detailed experimental protocols for determining its solubility, and offers a logical workflow for solvent selection. Due to a notable scarcity of public-domain experimental data for this specific compound, this guide emphasizes predictive principles based on its molecular structure and provides researchers with the methodologies to generate empirical data.

## Physicochemical Properties of (1R)-(-)-Dimenthyl Succinate

- IUPAC Name: bis((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl) butanedioate[1]
- Synonyms: Succinic acid, di-(-)-menthyl ester; (-)-Dimenthyl succinate[2]

- CAS Number: 34212-59-4[2]
- Molecular Formula: C<sub>24</sub>H<sub>42</sub>O<sub>4</sub>[2][3]
- Molecular Weight: 394.59 g/mol [2][3]

## Solubility Data for (1R)-(-)-Dimenthyl Succinate

Comprehensive experimental solubility data for **(1R)-(-)-Dimenthyl succinate** across a range of solvents is not readily available in published literature. The data presented below is based on estimations and theoretical calculations.

Solvent	Solubility	Temperature (°C)	Data Type	Source
Water	0.0002083 mg/L	25	Estimated	The Good Scents Company[1]
Water	10 <sup>-6.16</sup> mol/L	Not Specified	Calculated (Log10WS = -6.16)	Cheméo[4]
Alcohol	Soluble	Not Specified	Qualitative	The Good Scents Company[1]

## Predicted Solvent Compatibility

Based on the molecular structure of **(1R)-(-)-Dimenthyl succinate**, which features two large, non-polar menthyl groups and a central ester functionality, its solubility behavior can be predicted based on the "like dissolves like" principle.

- High Expected Solubility: In non-polar to moderately polar organic solvents. The bulky, hydrophobic menthyl groups are the dominant feature of the molecule, suggesting good solubility in solvents such as:
  - Hydrocarbons: Hexane, heptane, toluene

- Ethers: Diethyl ether, tetrahydrofuran (THF)
- Chlorinated Solvents: Dichloromethane, chloroform
- Esters: Ethyl acetate
- Ketones: Acetone, methyl ethyl ketone
- Low to Negligible Expected Solubility: In highly polar solvents. The molecule lacks significant hydrogen bonding capabilities, leading to poor interaction with polar protic solvents.
  - Water: As indicated by the estimated data, it is expected to be practically insoluble.
  - Polar Protic Solvents: Methanol, ethanol (though some solubility is reported), ethylene glycol.

## Experimental Protocols for Solubility Determination

For a compound with limited available data like **(1R)-(-)-Dimenthyl succinate**, the following experimental protocol, based on the widely accepted saturation shake-flask method, is recommended.<sup>[5][6]</sup>

Objective: To determine the equilibrium solubility of **(1R)-(-)-Dimenthyl succinate** in a given solvent at a specified temperature.

Materials:

- **(1R)-(-)-Dimenthyl succinate** (solid)
- Selected solvents (high purity)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)

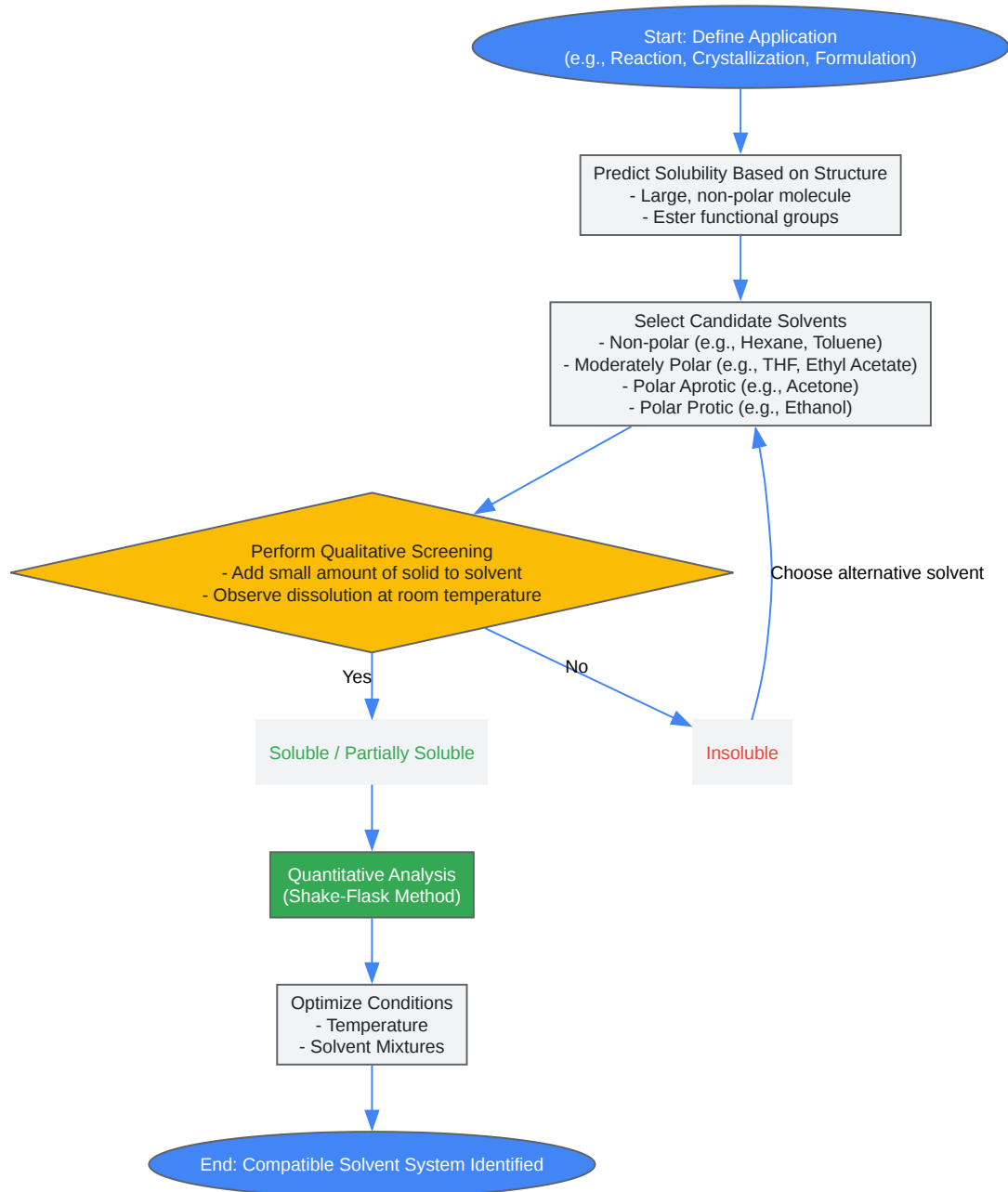
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

#### Procedure:

- Preparation: Add an excess amount of solid **(1R)-(-)-Dimenthyl succinate** to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
- Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of **(1R)-(-)-Dimenthyl succinate**.
- Calculation: Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

## Visualizations

## Workflow for Solvent Selection of (1R)-(-)-Dimenthyl Succinate

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